1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Overview
Description
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a unique bicyclic compound characterized by its rigid structure and the presence of an iodopropyl group. This compound belongs to the class of bicyclo[2.2.2]octane derivatives, which are known for their stability and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while the ring-closing metathesis helps in the formation of the trioxabicyclo structure . The iodopropyl group is introduced through a nucleophilic substitution reaction using 3-iodopropanol as a reagent .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Grubbs’ catalyst in the ring-closing metathesis step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like PCC or KMnO4.
Reduction Reactions: Reduction of the iodopropyl group can be achieved using reducing agents like LiAlH4.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and mild heating.
Oxidation: Oxidizing agents like PCC or KMnO4, solvents like dichloromethane or acetone.
Reduction: Reducing agents like LiAlH4, solvents like ether or THF.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as alcohols or ketones.
- Reduced products like alkanes or alcohols.
Scientific Research Applications
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of polymers and advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring structure.
Uniqueness: 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential bioactivity compared to other bicyclic compounds .
Properties
IUPAC Name |
1-(3-iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCIJURMLVSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568356 | |
Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74900-28-0 | |
Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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